molecular formula C23H20ClN7O2 B11115071 4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11115071
M. Wt: 461.9 g/mol
InChI Key: KPOUHQFJDIFEDM-AFUMVMLFSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with chlorine and hydroxyl groups, and a triazine ring substituted with aniline and methoxyaniline groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting material, 5-chloro-2-hydroxybenzaldehyde, is first synthesized through the chlorination of salicylaldehyde. This intermediate is then reacted with 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine-2-hydrazine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with biological targets .

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-2-hydroxybenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C23H20ClN7O2

Molecular Weight

461.9 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-chlorophenol

InChI

InChI=1S/C23H20ClN7O2/c1-33-19-10-8-18(9-11-19)27-22-28-21(26-17-5-3-2-4-6-17)29-23(30-22)31-25-14-15-13-16(24)7-12-20(15)32/h2-14,32H,1H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

KPOUHQFJDIFEDM-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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